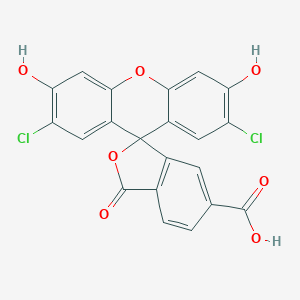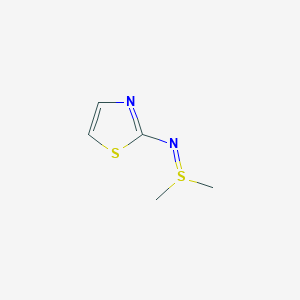
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane, also known as DTTS, is a sulfur-containing compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an interesting target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane is not fully understood. However, it is believed that Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane may exert its biological activity through the generation of reactive sulfur species. These species may then interact with cellular targets, leading to the observed biological effects.
Effets Biochimiques Et Physiologiques
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been shown to exhibit anticancer activity in vitro. It has been demonstrated to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has also been shown to inhibit tumor growth in vivo in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane in lab experiments is its relatively simple synthesis method. Additionally, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has shown promising biological activity, making it a potentially useful tool for investigating various biological processes. However, one limitation of using Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane is its potential toxicity. As with any chemical compound, proper safety precautions should be taken when handling Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane.
Orientations Futures
There are several future directions for research on Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane. One potential area of investigation is the development of Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane-based anticancer drugs. Additionally, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane could be further investigated for its potential applications in materials science and catalysis. Finally, the mechanism of action of Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane could be further elucidated to better understand its biological effects.
Méthodes De Synthèse
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane can be synthesized through the reaction of 2-aminothiazole and dimethylsulfide in the presence of a catalyst such as iodine or copper(II) sulfate. The reaction yields a yellow-orange solid that can be purified through recrystallization.
Applications De Recherche Scientifique
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been investigated for its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In materials science, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been used as a precursor for the synthesis of metal sulfide nanoparticles. In organic synthesis, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been used as a ligand for catalytic reactions. In medicinal chemistry, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been investigated for its potential as an anticancer agent.
Propriétés
Numéro CAS |
149733-00-6 |
|---|---|
Nom du produit |
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane |
Formule moléculaire |
C5H8N2S2 |
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
dimethyl(1,3-thiazol-2-ylimino)-λ4-sulfane |
InChI |
InChI=1S/C5H8N2S2/c1-9(2)7-5-6-3-4-8-5/h3-4H,1-2H3 |
Clé InChI |
UPAZJYWZTRDBJF-UHFFFAOYSA-N |
SMILES |
CS(=NC1=NC=CS1)C |
SMILES canonique |
CS(=NC1=NC=CS1)C |
Synonymes |
Sulfilimine, S,S-dimethyl-N-2-thiazolyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



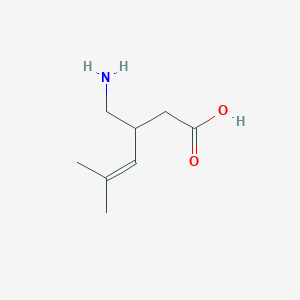

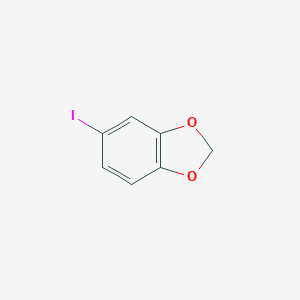
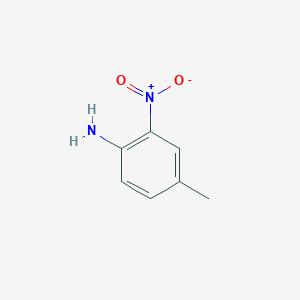
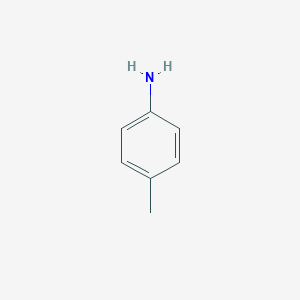

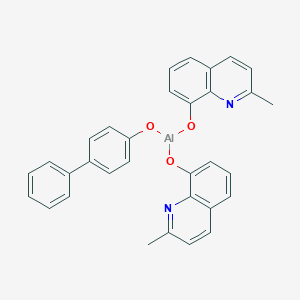
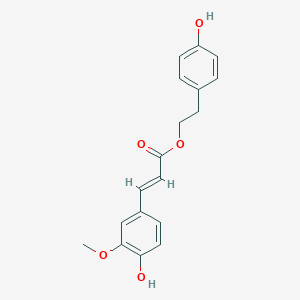
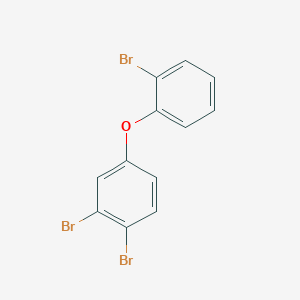

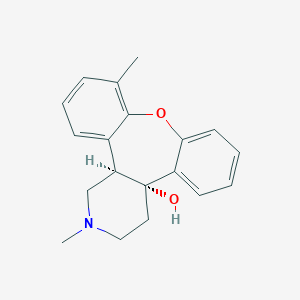
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)

